1-(3,3,5-Trimethylindolin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ACETYL-3,3,5-TRIMETHYLINDOLINE is a derivative of indoline, a significant heterocyclic compound Indoline derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-ACETYL-3,3,5-TRIMETHYLINDOLINE typically involves the acetylation of 3,3,5-trimethylindoline. One common method includes the reaction of 3,3,5-trimethylindoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of N-ACETYL-3,3,5-TRIMETHYLINDOLINE may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-ACETYL-3,3,5-TRIMETHYLINDOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent indoline form.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: 3,3,5-trimethylindoline.
Substitution: Various N-substituted derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
N-ACETYL-3,3,5-TRIMETHYLINDOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indoline derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-ACETYL-3,3,5-TRIMETHYLINDOLINE involves its interaction with specific molecular targets. The acetyl group enhances its ability to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes and receptors involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
3,3,5-Trimethylindoline: The parent compound, lacking the acetyl group.
N-Methyl-3,3,5-trimethylindoline: A methylated derivative with different chemical properties.
N-Acetylindoline: A simpler acetylated indoline without the additional methyl groups.
Uniqueness: N-ACETYL-3,3,5-TRIMETHYLINDOLINE stands out due to its unique combination of acetyl and methyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, offering advantages in terms of reactivity and specificity compared to its analogs.
Eigenschaften
CAS-Nummer |
1044165-18-5 |
---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
1-(3,3,5-trimethyl-2H-indol-1-yl)ethanone |
InChI |
InChI=1S/C13H17NO/c1-9-5-6-12-11(7-9)13(3,4)8-14(12)10(2)15/h5-7H,8H2,1-4H3 |
InChI-Schlüssel |
QDBIEESHWBUKNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(CC2(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.